Vanillyl alcohol (VA) is a phenolic compound with a wide range of biological activities and potential applications in various fields. It is a component of Gastrodia elata Blume (GE), a traditional Chinese herb used for treating neurological disorders. VA has been studied for its anticonvulsive, neuroprotective, anti-inflammatory, and anti-nociceptive properties, as well as its potential in metabolic regulation and as a flavoring agent in foods and beverages12310. This comprehensive analysis will delve into the mechanism of action of VA and its applications across different research areas.
VA has demonstrated significant anticonvulsive effects by inhibiting seizures and lipid peroxidation induced by ferric chloride in rats. It also exhibits free radical scavenging activities, which may contribute to its anticonvulsive properties1. In the context of neuroprotection, VA has been shown to protect dopaminergic MN9D cells against MPP+-induced apoptosis by reducing oxidative stress and modulating the apoptotic process2. Additionally, VA has been reported to possess anti-angiogenic, anti-inflammatory, and anti-nociceptive activities, which may be partly responsible for the pharmacological efficacies of several folkloric medicines3. Vanillylacetone, a related compound, has been found to inhibit NLRP3 inflammasome activation via NLRP3 alkylation, suggesting a potential therapeutic role against NLRP3 inflammasome-associated diseases5.
VA's anticonvulsive properties have been demonstrated in a rat model of epilepsy, where it significantly inhibited epileptic seizures and lipid peroxide levels in the cerebral cortex1. Its neuroprotective effects have been observed in dopaminergic MN9D cells, where it attenuated the elevation of reactive oxygen species and decreased the Bax/Bcl-2 ratio, suggesting potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease2.
The anti-inflammatory activity of VA has been shown using acetic acid-induced permeability and carrageenan-induced air pouch models in mice. Its anti-nociceptive activity was assessed using the acetic acid-induced writhing test in mice, indicating potential applications in pain management3.
Although not directly related to vanillyl alcohol, vanadyl (IV) ions, which are structurally related to vanilloids, have been shown to mimic the effect of insulin on glucose oxidation in rat adipocytes, suggesting a potential role in metabolic regulation4.
Vanillylacetone, a compound related to VA, is used as a food additive for its sweet flavor. The inhibitory role of vanillylacetone in inflammasome activation also suggests potential health benefits when used as a food ingredient5. Furthermore, the de novo biosynthesis of vanillyl alcohol has been established in Escherichia coli, highlighting its potential for large-scale production as a flavoring agent10.
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